1-Hydroxybutan-2-one

Catalog No.
S595765
CAS No.
5077-67-8
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxybutan-2-one

CAS Number

5077-67-8

Product Name

1-Hydroxybutan-2-one

IUPAC Name

1-hydroxybutan-2-one

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3

InChI Key

GFAZHVHNLUBROE-UHFFFAOYSA-N

SMILES

CCC(=O)CO

Solubility

Insoluble in water; soluble in diethyl ether
Soluble (in ethanol)

Synonyms

1-hydroxy-2-butanone

Canonical SMILES

CCC(=O)CO
  • Food Science

    1-Hydroxybutan-2-one is a naturally occurring compound found in raspberries and some other fruits []. Researchers studying the flavor profile of these fruits may identify and quantify 1-Hydroxybutan-2-one as part of the overall aroma and taste characteristics [].

  • Organic Synthesis

    1-Hydroxybutan-2-one can be used as a starting material for the synthesis of other organic compounds. For example, some research explores using clay minerals as catalysts for converting 1-Hydroxybutan-2-one into raspberry ketone (4-(2-hydroxypropionyl)cyclohexanone) [].

  • Biological Studies

1-Hydroxybutan-2-one, also known as 1-hydroxy-2-butanone, is an organic compound with the molecular formula C4H8O2C_4H_8O_2 and a molecular weight of approximately 88.11 g/mol. It belongs to the class of alpha-hydroxy ketones, which are characterized by the presence of a hydroxyl group attached to the carbon adjacent to a ketone functional group. The compound's structure features a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the second carbon, making it unique among other butanones due to its dual functional nature. The compound has been documented to have a sweet, butterscotch-like taste and is involved in various biological processes .

Typical of alpha-hydroxy ketones. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
  • Reduction: The ketone functionality can be reduced to form an alcohol.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Condensation: It can undergo condensation reactions with amines or other nucleophiles, leading to the formation of various derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential for forming more complex molecules .

Research indicates that 1-hydroxybutan-2-one possesses various biological activities. It has been detected in certain metabolic pathways and is noted for its potential role in flavor profiles in food products. The compound exhibits sweet and butterscotch flavors, making it relevant in food chemistry and flavoring applications. Additionally, its structural characteristics allow it to interact with biological systems, potentially influencing metabolic processes .

The synthesis of 1-hydroxybutan-2-one can be achieved through several methods:

  • Hydrolysis of Butanone: This method involves the hydrolysis of 2-butanone in the presence of water and an acid catalyst.
  • Oxidation of Butane-1,2-diol: Butane-1,2-diol can be oxidized using oxidizing agents like chromium trioxide or potassium permanganate.
  • Catalytic Reactions: Catalysts such as copper oxide can facilitate reactions at elevated temperatures (around 180 °C) to yield 1-hydroxybutan-2-one with reasonable yields .
  • Photochemical Methods: Under light exposure, certain precursors can be converted into 1-hydroxybutan-2-one through photo

1-Hydroxybutan-2-one finds applications across various fields:

  • Flavoring Agent: Its sweet flavor profile makes it suitable for use in food products and beverages.
  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: In biochemical studies, it may be used to investigate metabolic pathways involving alpha-hydroxy ketones.

These applications highlight its significance not only in food chemistry but also in broader chemical synthesis contexts .

Interaction studies involving 1-hydroxybutan-2-one focus on its biochemical behavior within living organisms. Preliminary studies suggest that this compound may interact with various enzymes and metabolic pathways, influencing taste perception and potentially affecting energy metabolism. Further research is warranted to elucidate its specific interactions within biological systems and its potential therapeutic roles .

Several compounds share structural similarities with 1-hydroxybutan-2-one, notably other alpha-hydroxy ketones and butanones. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Butan-2-oneC4H8OSimple ketone without hydroxyl functionality
Butane-1,3-diolC4H10O2Contains two hydroxyl groups; differs in structure
3-Hydroxybutan-2-oneC4H8O2Hydroxyl on third carbon; different reactivity

Uniqueness of 1-Hydroxybutan-2-one

What sets 1-hydroxybutan-2-one apart from these compounds is its specific positioning of functional groups, which grants it unique chemical reactivity and biological properties. Its dual functionality as both a hydroxyl compound and a ketone allows it to engage in diverse

Physical Description

Liquid
Colourless liquid; Fruity aroma

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

88.052429494 g/mol

Monoisotopic Mass

88.052429494 g/mol

Boiling Point

152.00 to 154.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

1.017-1.022 (20°)

UNII

M57N50D82D

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5077-67-8

Wikipedia

1-hydroxy-2-butanone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Butanone, 1-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

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